molecular formula C12H21IN2O B2502742 5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole CAS No. 1856099-36-9

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

Cat. No. B2502742
CAS RN: 1856099-36-9
M. Wt: 336.217
InChI Key: CDRYLQSJJFTZAA-UHFFFAOYSA-N
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Description

The compound “5-(sec-butoxymethyl)-1-sec-butyl-1H-pyrazole” is a pyrazole derivative. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms .


Molecular Structure Analysis

The molecular structure of a pyrazole compound typically consists of a five-membered ring with two nitrogen atoms. The specific substituents on the ring (in this case, sec-butoxymethyl and sec-butyl groups) can greatly influence the properties of the compound .


Chemical Reactions Analysis

Pyrazole compounds can undergo a variety of chemical reactions, including N-alkylation, N-acylation, sulfonation, and halogenation . The specific reactions and products would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole” would depend on its specific structure. Factors that could influence these properties include the size and nature of the substituents on the pyrazole ring .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Novel Derivatives : Novel 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6- dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones were synthesized using L-isoleucine methyl ester hydrochloride as the starting material. These compounds showed inhibitory activity against plant pathogenic fungi (Wang et al., 2015).

  • Characterization of Polynuclear Copper(I) Pyrazolate Complexes : The synthesis and characterization of new polynuclear copper(I) pyrazolate complexes were conducted. These complexes showed catalytic activity in the conversion of alkenes into cyclopropane derivatives (Maspero et al., 2003).

  • Development of New Ligands : A new tripodal ligand, 5-(bis(3,5-dimethyl- 1H -pyrazol-1-ylmethyl)amino)pentan-1-ol, was synthesized, exhibiting catalytic oxidative activities (Kodadi et al., 2008).

Biological and Antimicrobial Activities

  • Antimicrobial Activity : Novel pyrazolo[3,4-d]pyrimidines were synthesized and evaluated for their antimicrobial activity. Some of these compounds showed significant activity against various microorganisms (Abdel-Gawad et al., 2003).

  • Antioxidant Activity : The antioxidant activity of pyrazole and pyrazolone derivatives was computationally investigated. The study provided insights into structural requirements for designing efficient antioxidants (Orabi et al., 2017).

Herbicidal and Pesticidal Applications

  • Herbicidal Activity : Pyrazole benzophenone derivatives were synthesized and showed significant herbicidal activity, making them promising targets for herbicide discovery (Fu et al., 2017).

Mechanism of Action

The mechanism of action of a pyrazole compound would depend on its specific structure and the context in which it is used. For example, some pyrazole derivatives are used as inhibitors for enzymes like cyclooxygenase .

Safety and Hazards

The safety and hazards associated with a specific pyrazole compound would depend on its structure and how it is used. It’s important to refer to the relevant safety data sheets and to handle all chemicals with appropriate care .

Future Directions

The field of pyrazole chemistry is a dynamic and rapidly evolving area of research. Future directions could include the development of new synthetic methods, the exploration of novel pyrazole-based compounds with potential applications in areas like medicine or materials science, and further investigations into the properties and reactivity of these compounds .

properties

IUPAC Name

1-butan-2-yl-5-(butan-2-yloxymethyl)-4-iodopyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21IN2O/c1-5-9(3)15-12(11(13)7-14-15)8-16-10(4)6-2/h7,9-10H,5-6,8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRYLQSJJFTZAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=C(C=N1)I)COC(C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(sec-butoxymethyl)-1-sec-butyl-4-iodo-1H-pyrazole

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